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(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide

Drug-Protein Binding Fluorescence Quenching Thermodynamics

This compound is differentiated by its (E)-olefin geometry and 2-chlorophenyl substitution, offering unexplored SAR space within the patented CDK inhibitor chemotype. Its modular architecture enables systematic plasma protein binding profiling via BSA fluorescence quenching, providing a quantitative free-fraction prediction edge over 4-substituted analogs. Procure for definitive FBA target engagement counter-screens and direct potency benchmarking against leukemia cell lines.

Molecular Formula C19H15ClN4O3S
Molecular Weight 414.86
CAS No. 873307-13-2
Cat. No. B2491870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide
CAS873307-13-2
Molecular FormulaC19H15ClN4O3S
Molecular Weight414.86
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl
InChIInChI=1S/C19H15ClN4O3S/c20-17-5-2-1-4-14(17)6-11-18(25)23-15-7-9-16(10-8-15)28(26,27)24-19-21-12-3-13-22-19/h1-13H,(H,23,25)(H,21,22,24)/b11-6+
InChIKeyQZQLJZSRNFYIJZ-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide | CAS 873307-13-2 | Certified Sulfamoyl Cinnamamide Scaffold for Kinase-Targeted Research


The compound (2E)-3-(2-chlorophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide (CAS 873307-13-2, PubChem CID 1105815) is a fully synthetic small molecule (MW 414.9 g/mol, C19H15ClN4O3S) that fuses three pharmacophoric modules: an α,β-unsaturated (E)-cinnamamide core, a 2-chlorophenyl terminus, and a pyrimidin-2-ylsulfamoyl-aniline arm [1]. As a member of the pyrimidine-cinnamamide hybrid class, this sulfamoyl derivative is primarily positioned as a screening compound and chemical probe in medicinal chemistry, where its modular architecture enables systematic structure-activity relationship (SAR) exploration [2].

Why Substitution with Generic Sulfamoyl Cinnamamides Fails: Evidence for (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide Selection


The cinnamamide-sulfamoyl chemical space is exceptionally sensitive to minor peripheral modifications, meaning structurally similar analogs cannot be treated as interchangeable commodities. The (E)-olefin geometry mandates geometric purity to maintain the required spatial arrangement of the 2-chlorophenyl and pyrimidin-2-ylsulfamoyl groups relative to the central amide bond, as demonstrated by the single-crystal X-ray structures of closely related p-hydroxycinnamic acid amides bearing the identical pyrimidin-2-ylsulfamoyl fragment . Changing the halogen substituent type or position (e.g., 4-Cl vs. 2-Cl) fundamentally alters electronic distribution and target complementarity, while replacing the unsubstituted pyrimidine with 4,6-dimethylpyrimidine introduces steric bulk that demonstrably shifts binding thermodynamics to bovine serum albumin (BSA), as shown by fluorescence quenching and FRET studies .

Quantitative Differentiation Evidence for (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide Against Structural Analogs


2-Chloro vs. 4-Hydroxy Phenyl Substitution: Comparative BSA Binding Affinity and Thermodynamic Signature

The target compound's 2-chlorophenyl terminus differentiates it from the 4-hydroxyphenyl analog SPAA [(E)-3-(4-hydroxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acrylamide]. In fluorescence quenching experiments with bovine serum albumin (BSA) at pH 7.4 (Tris-HCl buffer, 298 K), the 4-hydroxyphenyl analog SPAA exhibited a Stern-Volmer quenching constant (Ksv) of 3.12 × 10⁴ M⁻¹ and a binding constant (Kb) of 1.08 × 10⁵ M⁻¹, with thermodynamic parameters ΔH = –28.6 kJ·mol⁻¹ and ΔS = –12.3 J·mol⁻¹·K⁻¹ indicating a primarily enthalpy-driven hydrophobic interaction . The 2-chlorophenyl substitution in the target compound alters the electronic nature of the cinnamamide π-system, predicting a distinct Kb value and thermodynamic profile relative to SPAA, which is critical for applications where differential plasma protein binding directly impacts free-drug concentration .

Drug-Protein Binding Fluorescence Quenching Thermodynamics

Unsubstituted Pyrimidine vs. 4,6-Dimethylpyrimidine Sulfamoyl: Distinct Crystal Packing and Intermolecular Interaction Profiles

Single-crystal X-ray diffraction data for the 4,6-dimethylpyrimidine analog SPOA [(E)-4-(3-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl acetate] confirm that the pyrimidinylsulfamoyl moiety participates in a defined hydrogen-bonding network with the cinnamamide carbonyl, adopting a specific crystal packing motif (space group P-1) . The target compound's unsubstituted pyrimidin-2-yl group lacks the 4,6-dimethyl steric shielding present in SPOA; this steric difference alters the torsion angle between the pyrimidine ring and the sulfamoyl –NH– bridge, which in turn affects the compound's dissolution rate and formulation behavior . For procurement, this structural distinction means that the target compound cannot be assumed to exhibit the same solubility, crystallinity, or long-term storage stability as the 4,6-dimethylpyrimidine congener.

Solid-State Chemistry Crystal Engineering X-Ray Diffraction

Pyrimidine-Cinnamamide Hybrid Class: Leukemia Cell Line Antiproliferative Potency in the Low Micromolar Range

A comprehensive SAR study of 26 pyrimidine-cinnamamide hybrids bearing the same core architecture as the target compound revealed sub-10 μM antiproliferative activity against K-562 (chronic myeloid leukemia) and MV4-11 (acute myeloid leukemia) cell lines [1]. The most active analogs (e.g., 10j, 10m, 10r, 10t) demonstrated IC50 values between 1–8 μM against K-562 cells, with the cinnamamide (E)-olefin geometry and the pyrimidine substitution pattern identified as critical potency determinants [1]. The target compound's specific combination—2-chlorophenyl cinnamamide plus unsubstituted pyrimidin-2-ylsulfamoyl—represents an SAR data point within this class that has not yet been reported in the primary literature, making it a strategic procurement for hit-to-lead exploration [1].

Anticancer Screening Leukemia SAR

Target Compound vs. 3-Fluorophenyl Analog: Mycobacterium tuberculosis Fructose-Bisphosphate Aldolase Inhibition Selectivity

The 3-fluorophenyl analog (E)-3-(3-fluorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide (BDBM96206) was screened against M. tuberculosis fructose-bisphosphate aldolase (FBA) and exhibited an IC50 > 9.99 × 10³ nM, indicating essentially no inhibition of this glycolytic enzyme target [1]. The target compound replaces the 3-fluorophenyl group with a 2-chlorophenyl moiety, a substitution that introduces both a different halogen (Cl vs. F) and a different ring position (ortho vs. meta), which is expected to alter the compound's shape complementarity and electronic surface potential relative to the FBA active site [1]. This negative data point for the close fluoro analog provides a critical baseline: if the 2-chloro compound shows any detectable FBA inhibition, the activity differential can be unequivocally attributed to the 2-chlorophenyl substitution [1].

Antitubercular Enzyme Inhibition BindingDB

Cyclin-Dependent Kinase (CDK) Inhibitor Patent Landscape: Sulfamoyl Pyrimidine-Cinnamamide Motif as CDK2/CDK4 Privileged Scaffold

Patent WO2001064654A1 (AstraZeneca) and its US counterpart 20030149064 describe pyrimidine derivatives bearing sulphamoyl and cinnamamide-like substituents as cyclin-dependent serine/threonine kinase (CDK) inhibitors with cell-cycle inhibitory and anti-proliferative activity [1]. The patent explicitly claims compounds where the pyrimidine ring is substituted with sulphamoyl groups and the molecule contains an acrylamide-like linker, directly encompassing the structural space of the target compound [1]. The target compound's specific 2-chlorophenyl substituent maps onto the patent genus's aryl substitution definition (Q₁/Q₂ groups), placing it within a claimed CDK2/CDK4 inhibitory class while the substitution pattern may confer differential kinase selectivity profiles compared to the patent's exemplified compounds [1].

CDK Inhibition Cell Cycle Patent Analysis

Recommended Application Scenarios for (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide Based on Quantitative Evidence


CDK2/CDK4 Kinase Panel Screening for Hit Identification

Based on patent WO2001064654A1 mapping, the target compound falls within a claimed genus of sulfamoyl-pyrimidine CDK inhibitors . Procure this compound as a singleton or as part of a focused library for CDK2/CDK4 enzymatic and cellular screening, using the patent-exemplified compounds as positive controls and benchmarking IC50 values against known CDK inhibitors (e.g., dinaciclib, palbociclib). The 2-chlorophenyl substituent is not disclosed among the patent examples, offering an opportunity to probe uncharted SAR space within a validated chemotype.

Plasma Protein Binding SAR Profiling Using Validated Fluorescence Quenching Methods

The BSA fluorescence quenching methodology validated on close structural analogs (SPAA, SPOA, SPHA) provides a quantitative framework for profiling the target compound's plasma protein binding . The 2-chlorophenyl moiety is expected to shift binding thermodynamics relative to the 4-hydroxy and 4-acetoxy analogs, offering an informative SAR data point. This application supports pharmacokinetic lead optimization by establishing quantitative free-fraction predictions early in the hit-to-lead process.

Mycobacterium tuberculosis Fructose-Bisphosphate Aldolase Counter-Screening

The 3-fluorophenyl direct analog (BDBM96206) is a confirmed inactive (IC50 > 10 μM) against M. tuberculosis FBA . Screening the target compound in an identical FBA assay would provide a definitive yes/no answer on whether the 2-chlorophenyl substitution rescues or modulates activity, directly quantifying the contribution of halogen identity and ring position to target engagement . This counter-screen is particularly relevant for groups working on antitubercular drug discovery.

Leukemia Cell Line Antiproliferative Screening in the Pyrimidine-Cinnamamide Hybrid Class

The established class-level activity of pyrimidine-cinnamamide hybrids against K-562 and MV4-11 leukemia cell lines (IC50 range 1–20 μM) provides a quantitative benchmark . The target compound's unsubstituted pyrimidine and 2-chlorophenyl combination fills a specific SAR gap in the published 26-compound library; testing in the identical 72 h MTT assay format against K-562, MV4-11, G361, and HCC827 cells enables direct potency comparison and establishes the compound's position within the class activity ranking .

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